molecular formula C7H14O4 B14425274 (2S)-2-[(2-Methoxyethoxy)methoxy]propanal CAS No. 86163-01-1

(2S)-2-[(2-Methoxyethoxy)methoxy]propanal

Cat. No.: B14425274
CAS No.: 86163-01-1
M. Wt: 162.18 g/mol
InChI Key: RIGIJUJJGUTUKS-ZETCQYMHSA-N
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Description

(2S)-2-[(2-Methoxyethoxy)methoxy]propanal: is an organic compound with a unique structure that includes both ether and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Methoxyethoxy)methoxy]propanal typically involves the reaction of (S)-propylene oxide with methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the opening of the epoxide ring, followed by the formation of the ether linkage. The aldehyde group is introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-[(2-Methoxyethoxy)methoxy]propanal can undergo oxidation reactions to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and amines.

Scientific Research Applications

Chemistry: (2S)-2-[(2-Methoxyethoxy)methoxy]propanal is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its reactivity and functional groups make it suitable for the development of enzyme inhibitors and other biologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Methoxyethoxy)methoxy]propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The ether linkages can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Propanol, 1-methoxy-: This compound shares a similar ether linkage but lacks the aldehyde group.

    2-Methoxyethanol: Similar in structure but does not have the propanal moiety.

    Propylene glycol monomethyl ether: Contains similar functional groups but differs in the overall structure.

Uniqueness: (2S)-2-[(2-Methoxyethoxy)methoxy]propanal is unique due to its combination of ether and aldehyde functional groups, along with its specific stereochemistry. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

CAS No.

86163-01-1

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2S)-2-(2-methoxyethoxymethoxy)propanal

InChI

InChI=1S/C7H14O4/c1-7(5-8)11-6-10-4-3-9-2/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1

InChI Key

RIGIJUJJGUTUKS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C=O)OCOCCOC

Canonical SMILES

CC(C=O)OCOCCOC

Origin of Product

United States

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